
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involves the use of trimethylamine or magnesium oxide nanoparticles .Applications De Recherche Scientifique
Antimycobacterial Activity
Research involving compounds with a similar structural framework to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide has demonstrated potential antimycobacterial activity. For instance, compounds synthesized using related structures have been tested for their in vitro activity against Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial agents (J. Raval, N. Patel, H. V. Patel, & P. Patel, 2011).
Synthesis and Chemical Properties
The synthetic methodologies and chemical properties of similar compounds are crucial for their potential applications in scientific research. For example, detailed synthesis processes contribute to the development of antibiotics for veterinary use, demonstrating the compound's role in medicinal chemistry (T. Fleck, W. Mcwhorter, Richard N DeKam, & B. A. Pearlman, 2003).
Potential in Cancer Research
Similar compounds have been evaluated for their inhibitory activity against specific enzymes involved in cancer progression, indicating potential applications in cancer research. For example, compounds that inhibit estrogen biosynthesis could be relevant for hormone-dependent breast cancer treatment research (R. Hartmann & C. Batzl, 1986).
Mécanisme D'action
While the specific mechanism of action for “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” is not explicitly mentioned, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Safety and Hazards
The safety and hazards associated with “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” are not explicitly mentioned in the available resources. It is intended for research use only and not for human or veterinary use.
Orientations Futures
The future directions for research on “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” and similar compounds could include further exploration of their biological activities, such as their anticancer, antibacterial, antifungal, and antioxidant properties . Additionally, the effect of the chemical structure on potency could be studied and compared to give aliphatic chain or aromatic chain .
Propriétés
IUPAC Name |
2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10(2)15(20)17-13-7-5-12(6-8-13)16-14-9-4-11(3)18-19-14/h4-10H,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDNSDSNDXUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)
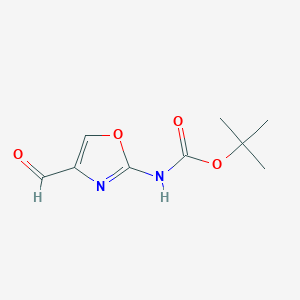
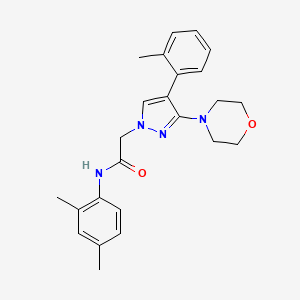

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)
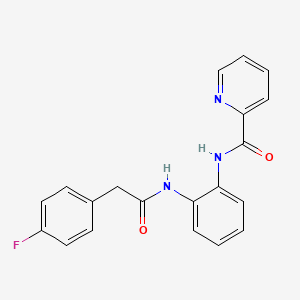
![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
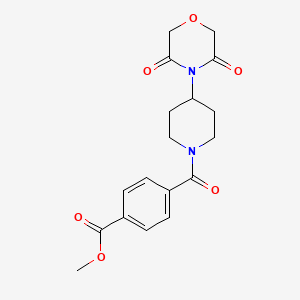
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)
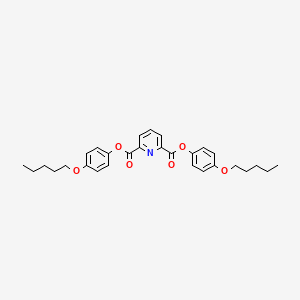
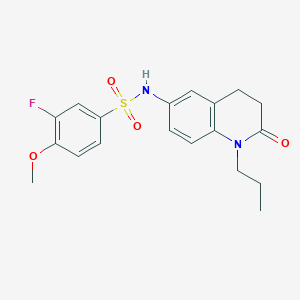
![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)